Exendin-4 is a peptide that serves as a glucagon-like peptide-1 (GLP-1) analogue, primarily utilized in the management of type 2 diabetes mellitus. This compound is derived from the saliva of the Gila monster (Heloderma suspectum) and has been synthesized for therapeutic use in the form of exenatide, which is marketed under various brand names such as Byetta and Bydureon. Exendin-4 exhibits a longer half-life compared to natural GLP-1, thereby making it a more effective agent for controlling blood glucose levels through enhanced insulin secretion and reduced glucagon release .
Exendin-4 falls under the classification of peptide compounds and is recognized as a GLP-1 receptor agonist. It has received approval from regulatory bodies such as the U.S. Food and Drug Administration (FDA) in 2005 and the European Medicines Agency (EMA) in 2006 for its use in diabetes management .
The synthesis of exendin-4 involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is advantageous due to its compatibility with automated synthesizers.
Exendin-4 consists of 39 amino acids with a molecular formula of and a molecular weight of approximately 4187 Da . The structure features several key regions:
The compound's CAS Registry Number is 141758-74-9, and it can be identified through various databases like PubChem and ChEMBL .
Exendin-4 primarily undergoes interactions with the GLP-1 receptor, leading to downstream signaling pathways that promote insulin secretion. The binding process involves conformational changes within the receptor that activate intracellular signaling cascades.
Upon binding:
Exendin-4 acts as an agonist at the GLP-1 receptor, mimicking the effects of endogenous GLP-1. Its mechanism includes:
Data suggest that exendin-4 enhances beta-cell function over time, improving glycemic control in patients with type 2 diabetes .
Exendin-4 is primarily used in clinical settings for:
Exendin-4 is a 39-amino acid peptide originally isolated from Heloderma suspectum (Gila monster) venom. It shares 53% sequence homology with human glucagon-like peptide-1 (GLP-1) but exhibits superior metabolic stability due to resistance to dipeptidyl peptidase-4 (DPP-4) degradation [2] [7]. As a potent GLP-1 receptor (GLP-1R) agonist, Exendin-4 binds to this class B G protein-coupled receptor (GPCR), which is expressed in pancreatic β-cells, the central nervous system, cardiovascular tissues, and peripheral organs [1] [7].
Exendin-4 activates GLP-1R, triggering conformational changes that facilitate Gαs-protein coupling. This stimulates adenylyl cyclase, elevating intracellular cAMP levels by 3- to 5-fold in β-cells [1] [7]. The cAMP surge activates two primary downstream effectors:
Table 1: Key Downstream Pathways Activated by Exendin-4-Induced cAMP Elevation
Effector Pathway | Biological Target | Functional Outcome |
---|---|---|
PKA-CREB | CREB phosphorylation | Gene transcription for β-cell survival |
Epac/Rap1 | Vesicle docking proteins | Enhanced insulin granule exocytosis |
PI3K/AKT | Bcl-2, FoxO1 | Anti-apoptotic signaling |
Wnt/β-catenin | NeuroD1 | Insulin gene (Ins2) transcription [4] |
Exendin-4 enhances glucose-dependent insulin secretion by closing K⁺-ATP channels and activating L-type Ca²⁺ channels, facilitating Ca²⁺-mediated insulin exocytosis [1] [3]. Beyond acute insulin release, it promotes β-cell proliferation and neogenesis via:
These mechanisms restore functional β-cell mass in diabetic models, as evidenced by increased islet insulin content and improved glucose tolerance [3] [7].
Exendin-4 crosses the blood-brain barrier (BBB) and binds GLP-1R in the nucleus tractus solitarius (NTS) and area postrema [4] [5]. It activates GABAergic interneurons that synapse onto neuropeptide Y (NPY)-producing neurons in the hindbrain. GABA release hyperpolarizes NPY neurons via GABAₐ receptors, reducing NPY secretion by >50% [4]. Since NPY is a potent orexigenic peptide, its suppression decreases appetite and promotes satiety. This pathway underpins Exendin-4’s weight-loss effects, with studies showing 15–20% reductions in food intake in diet-induced obese rodents [4] [6].
Exendin-4 modulates hypothalamic nuclei critical for energy homeostasis:
Table 2: Neurobiological Targets of Exendin-4 in Appetite Regulation
Brain Region | Neuronal Population | Exendin-4 Action | Metabolic Outcome |
---|---|---|---|
Hindbrain/NTS | NPY neurons | GABAergic inhibition ↓ NPY release | ↓ Appetite |
ARC | POMC neurons | Direct activation ↑ α-MSH | ↑ Satiety |
ARC | AgRP neurons | Presynaptic inhibition ↓ AgRP | ↓ Hunger signaling |
Adipose tissue | - | Sirt1/FoxO1-dependent ↑ adiponectin | ↑ Insulin sensitivity [6] |
Additionally, Exendin-4 preserves BBB integrity after injury (e.g., subarachnoid hemorrhage) by suppressing MMP-9 via the AMPK/NF-κB pathway. This reduces Evans blue extravasation by 70% and attenuates neuroinflammation [5]. In diabetic encephalopathy, it mitigates tau hyperphosphorylation and cognitive impairment by enhancing brain insulin signaling through Wnt/β-catenin-dependent Ins2 transcription [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7